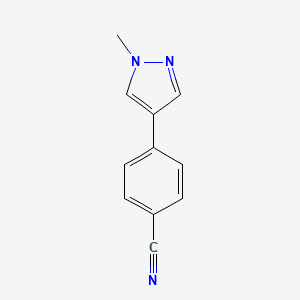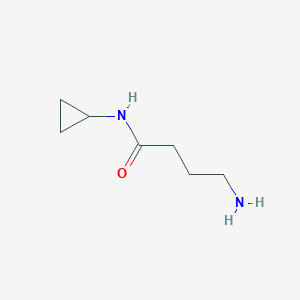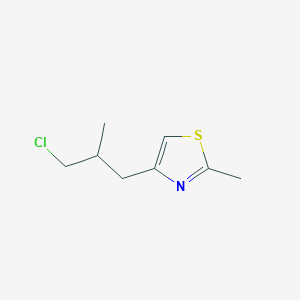
4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with 3-chloro-2-methylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methyl groups can influence its binding affinity and specificity towards these targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the chloro-substituted alkyl group, making it less reactive in nucleophilic substitution reactions.
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
4-(3-Chloro-2-methylpropyl)-1,3-thiazole: Lacks the methyl group on the thiazole ring, which can influence its chemical properties and reactivity.
Uniqueness
4-(3-Chloro-2-methylpropyl)-2-methyl-1,3-thiazole is unique due to the presence of both a chloro-substituted alkyl group and a methyl group on the thiazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
4-(3-chloro-2-methylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12ClNS/c1-6(4-9)3-8-5-11-7(2)10-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
PWJKZTYWSDNLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)

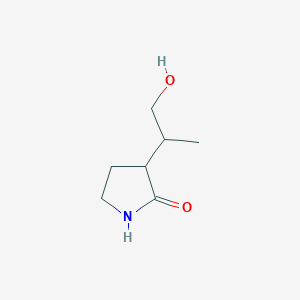

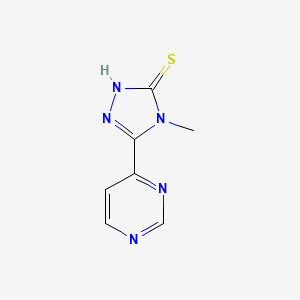

![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)



![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
